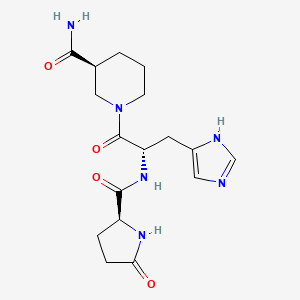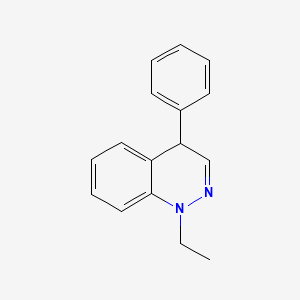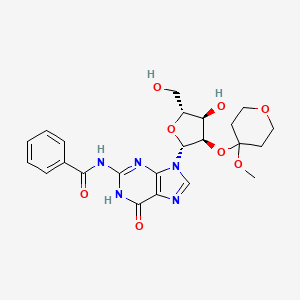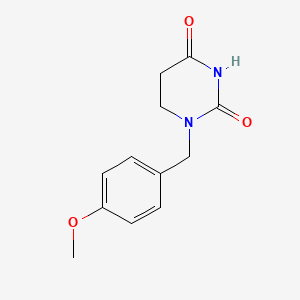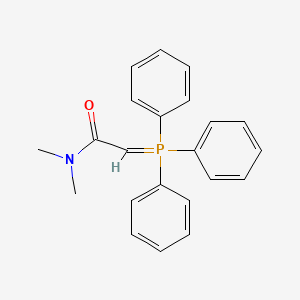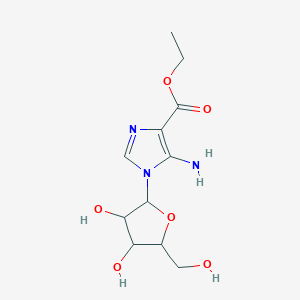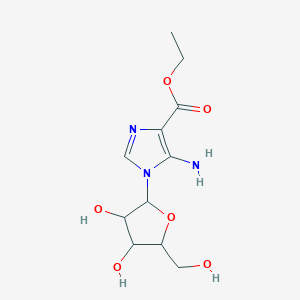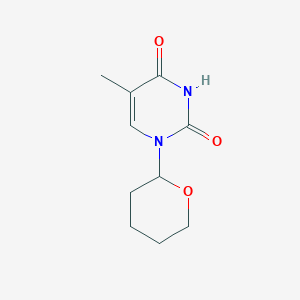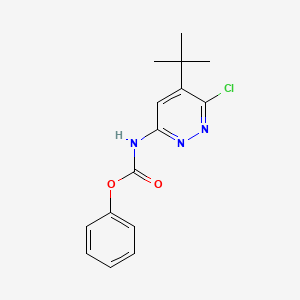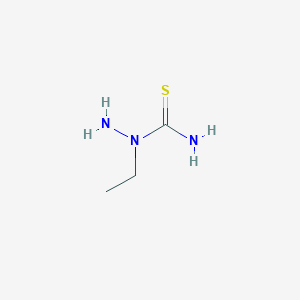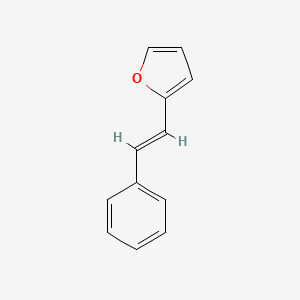![molecular formula C9H9ClN4OS B12915751 5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-44-5](/img/structure/B12915751.png)
5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that contains both pyrimidine and thiophene rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the thiophene ring: Starting with a chlorinated thiophene derivative.
Amination: Introduction of the amino group to the thiophene ring.
Pyrimidine ring formation: Cyclization reactions to form the pyrimidine ring.
Final modifications: Functional group transformations to achieve the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could be used to modify the amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. Molecular targets could include kinases, proteases, or other proteins involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidine: Lacks the 4(1H)-one group.
2-Amino-4-chloropyrimidine: Similar pyrimidine structure but different substituents.
Thiophene derivatives: Various compounds with modifications on the thiophene ring.
Uniqueness
The unique combination of the pyrimidine and thiophene rings, along with the specific substituents, gives 5-Amino-2-(((5-chlorothiophen-2-yl)methyl)amino)pyrimidin-4(1H)-one distinct chemical and biological properties that may not be present in similar compounds.
Eigenschaften
CAS-Nummer |
77961-44-5 |
|---|---|
Molekularformel |
C9H9ClN4OS |
Molekulargewicht |
256.71 g/mol |
IUPAC-Name |
5-amino-2-[(5-chlorothiophen-2-yl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9ClN4OS/c10-7-2-1-5(16-7)3-12-9-13-4-6(11)8(15)14-9/h1-2,4H,3,11H2,(H2,12,13,14,15) |
InChI-Schlüssel |
DJNLJNZMLFEVTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)CNC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



